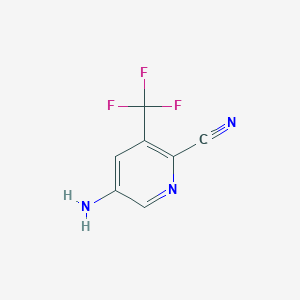

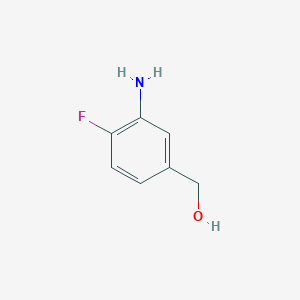

(3-Amino-4-fluorophenyl)methanol

カタログ番号:

B1282870

CAS番号:

227609-86-1

分子量:

141.14 g/mol

InChIキー:

REROQYYZGYOCBU-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

概要

説明

“(3-Amino-4-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H8FNO . It is a derivative of phenylmethanol, which is characterized by the presence of an amino group (-NH2) and a fluorine atom on the phenyl ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with an amino group and a fluorine atom . The presence of these functional groups can significantly influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 141.15 g/mol . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound is available in either liquid or solid form .科学的研究の応用

Synthesis and Catalysis

- Palladium-Catalyzed C-H Halogenation : (3-Amino-4-fluorophenyl)methanol has been synthesized via palladium-catalyzed C-H halogenation, offering advantages like milder reaction conditions, higher yields, and better selectivity compared to traditional methods (Sun, Sun, & Rao, 2014).

- Catalyst for Huisgen 1,3-Dipolar Cycloadditions : The compound was used in a highly active catalyst system for Huisgen 1,3-dipolar cycloadditions, proving effective in water or under neat conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Spectroscopy and Photophysical Studies

- Fluorescent Logic Gates : 4-Amino-N-aryl-1,8-naphthalimide fluorophore-based compounds, including derivatives of this compound, were used as fluorescent logic gates, demonstrating their potential in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

- Dual Fluorescence in Ionic and Nonionic States : The compound showed dual fluorescence in ionic and nonionic states, suggesting its use in rapid analysis of conformational changes in molecules (Matwijczuk et al., 2015).

Theoretical Studies

- Density Functional Theory (DFT) Studies : Theoretical studies using DFT were conducted on related compounds, including (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, to understand the molecular active sites (Trivedi, 2017).

Material Science and Chemistry

- Proton Exchange Membranes in Fuel Cells : Sulfonated side-chain grafting units derived from 4-fluorobenzophenone, a similar compound, were used to make comb-shaped sulfonated poly(arylene ether sulfone) copolymers for use as proton exchange membranes in fuel cells (Kim, Robertson, & Guiver, 2008).

Biochemistry and Medicinal Chemistry

- Antitumor Activity : Synthesized derivatives, like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrated significant antitumor activity against various cancer cell lines (Tang & Fu, 2018).

作用機序

Safety and Hazards

特性

IUPAC Name |

(3-amino-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REROQYYZGYOCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543913 | |

| Record name | (3-Amino-4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227609-86-1 | |

| Record name | 3-Amino-4-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227609-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

4-Fluoro-3-nitrobenzyl alcohol (3.17 g, 18.5 mmol) was suspended in EtOH, and a slurry of palladium on carbon (10 wt %, 317 mg) in EtOH was added. The flask was sealed with a septum, evacuated, and a H2 filled balloon was introduced via syringe and the reaction was stirred at RT overnight. The reaction mixture was then filtered through a pad of Celite, washed with EtOH and the filtrates concentrated in vacuo to afford a oil which upon scratching crystallised to give the title compound (2.56 g, 98%). 1H NMR (300 MHz, CDCl3): 4.57 (2H, s), 6.63-6.71 (1H, m), 6.77-6.84 (1H, m), 6.90-7.00 (1H, dd, J=8.2, 11.0 Hz). No OH or NH signals observed.

Synthesis routes and methods II

Procedure details

3-Amino-4-fluorobenzoic acid (15 g, 97 mmol) in tetrahydrofuran at 0° C. was treated with 1.0M borane-tetrahydrofuran complex (50 mL), stirred overnight at room temperature, treated with an additional 130 mL of 1.0M borane-tetrahydrofuran complex, stirred 10 hours, quenched by the addition of methanol, stirred 3 hours at room temperature, concentrated and partitioned between aqueous sodium bicarbonate/methylene chloride. The methylene chloride layer was separated, dried (sodium sulfate), filtered, and concentrated. The residue was purified by flash chromatography over silica gel (ethyl acetate/hexane 1:1) to provide 7.0 g of the title compound.

Name

Synthesis routes and methods III

Procedure details

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone](/img/structure/B1282821.png)